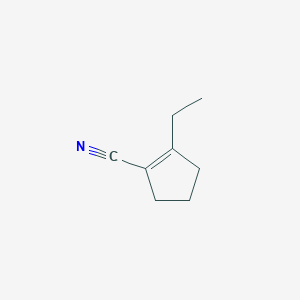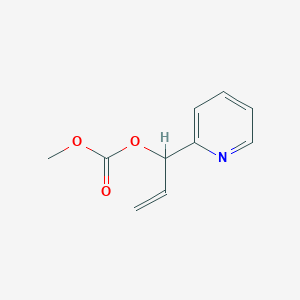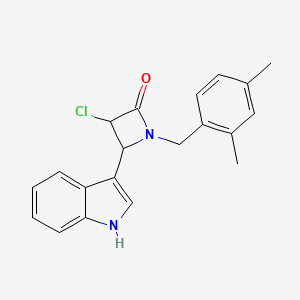
3,3-Dinitropropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dinitropropyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups attached to a propyl chain, which is further connected to a prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Nitro acids
Reduction: Diamino derivatives
Substitution: Various substituted prop-2-enoates
Applications De Recherche Scientifique
3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl glycol diacrylate: Similar in having ester groups but differs in the absence of nitro groups.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Shares the prop-2-enoate structure but has different substituents.
Uniqueness
3,3-Dinitropropyl prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
85963-24-2 |
|---|---|
Formule moléculaire |
C6H8N2O6 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
3,3-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2 |
Clé InChI |
VDDQPZYMXOVQDD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
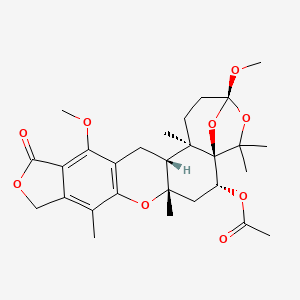
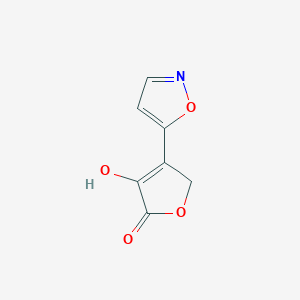
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

